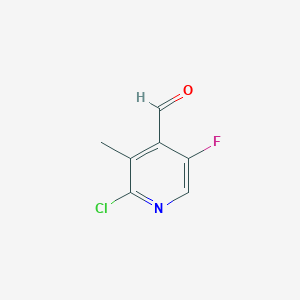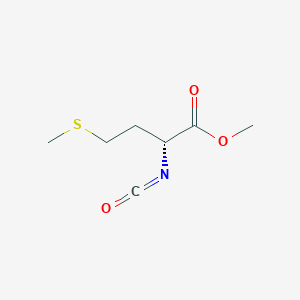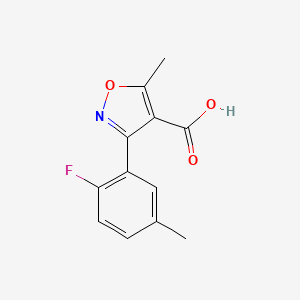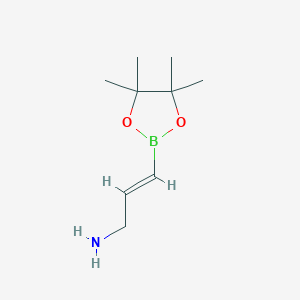
2-Amino-6-fluorobenzene-1-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluorobenzene-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₆NFS·HCl. It is a derivative of benzene, featuring an amino group at the second position, a fluorine atom at the sixth position, and a thiol group at the first position. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino, fluorine, and thiol groups onto a benzene ring. One common method is through a multi-step process that includes nitration, reduction, halogenation, and thiolation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-fluorobenzene-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
2-Amino-6-fluorobenzene-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chlorobenzene-1-thiol hydrochloride
- 2-Amino-6-bromobenzene-1-thiol hydrochloride
- 2-Amino-6-iodobenzene-1-thiol hydrochloride
Uniqueness
Compared to its analogs, 2-Amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, making it suitable for specific applications where other halogenated analogs may not be as effective .
Propiedades
Fórmula molecular |
C6H7ClFNS |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
2-amino-6-fluorobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6FNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
Clave InChI |
HIRNYIWAMWRCJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)S)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-2-yl)butanoicacid](/img/structure/B15306825.png)
![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)





![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
